N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl group. The ethyl group at the pyrazole’s 1-position and the difluorocyclohexyl moiety distinguish it structurally from related analogs.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2/c1-2-22-8-5-11(20-22)14(23)18-9-12-19-13(21-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,2-4,6-7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESCADVQVMMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that integrates a complex oxadiazole structure with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The compound features:
- Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms that enhances its chemical reactivity and biological activity.
- Difluorocyclohexyl Group : This substituent increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
- Pyrazole Moiety : Known for various biological activities, pyrazoles can interact with numerous biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study reported that certain synthesized pyrazoles demonstrated strong antibacterial activity against these pathogens at concentrations as low as 31.25 µg/mL .
Anticancer Activity
The 1,3,4-oxadiazole scaffold is recognized for its potential in cancer therapy. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and HDAC contributes to their antiproliferative effects.
- Selective Interaction with Cancer Targets : These compounds have been shown to selectively bind to nucleic acids and proteins involved in cancer progression .
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Target | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound A | Thymidylate Synthase | Enzyme inhibition | 0.5 |
| Compound B | HDAC | Enzyme inhibition | 0.8 |
| Compound C | Telomerase | Enzyme inhibition | 0.3 |
Anti-inflammatory and Neuroprotective Effects
This compound has also shown promise in modulating inflammatory responses. Its structural components may interact with pathways involved in inflammation and neuroprotection. For instance, isonicotinamide derivatives are known for their neuroprotective effects in conditions like ischemic stroke by modulating inflammatory responses.
The mechanism of action for this compound involves:
- Binding to Specific Receptors : The compound can interact with various biological receptors or enzymes.
- Modulation of Signal Transduction Pathways : This interaction can lead to changes in gene expression and metabolic processes relevant to disease states.
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For example:
- A series of synthesized pyrazoles were tested for their antimicrobial properties against a panel of bacteria and fungi.
Table 2 illustrates the results from one such study:
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound 1 | High (MIC = 31.25 µg/mL) | Moderate (MIC = 62.5 µg/mL) |
| Compound 2 | Moderate (MIC = 62.5 µg/mL) | High (MIC = 31.25 µg/mL) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyrazole Substituents :
Oxadiazole vs. Other Heterocycles :
- Target Compound : The 1,2,4-oxadiazole ring offers metabolic stability and moderate electronegativity, favoring target binding over isosteres like 1,3,4-oxadiazoles.
- Compound : Replacement of oxadiazole with 1,2-oxazole reduces ring stability due to fewer electronegative atoms, which may decrease in vivo half-life .
Fluorinated Moieties :
- Target Compound: The 4,4-difluorocyclohexyl group enhances lipophilicity (predicted logP ~3.5) and introduces conformational rigidity, improving membrane permeability compared to non-fluorinated analogs.
Data Table: Key Comparisons
Research Findings and Trends
- Lipophilicity: The difluorocyclohexyl group in the target compound likely increases logP compared to 3a (logP ~3.5 vs.
- Metabolic Stability : The 1,2,4-oxadiazole ring resists oxidative degradation better than 1,2-oxazole (), which is prone to ring-opening in hepatic microsomes .
- Synthetic Challenges : Introducing the difluorocyclohexyl group may require specialized reagents (e.g., difluorocyclohexyl carboxylic acid) and optimized coupling conditions to mitigate steric effects .
Q & A
Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including cyclization and coupling reactions. For example, the oxadiazole ring can be formed via cyclization of thiosemicarbazides under acidic conditions, followed by alkylation of the pyrazole-carboxamide core. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Catalysts : K₂CO₃ or other mild bases facilitate nucleophilic substitutions (e.g., alkylation of oxadiazole with pyrazole derivatives) .
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Optimization strategy : Use design of experiments (DoE) to evaluate solvent/base combinations and reaction times, as demonstrated in flow-chemistry protocols .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings. For example, coupling constants in ¹H NMR distinguish between 1,2,4-oxadiazole isomers .
- X-ray crystallography : Resolves bond lengths/angles (e.g., oxadiazole C–N bonds ~1.30–1.35 Å), critical for understanding electronic effects .
- Mass spectrometry : High-resolution MS validates molecular formula, especially for fluorine-rich structures .
Q. How can initial biological activity screening be designed for this compound?
- Target selection : Prioritize targets based on structural analogs (e.g., pyrazole-based Factor Xa inhibitors or antimicrobial triazoles ).
- Assay conditions : Use enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination and cell-based models (e.g., cancer cell lines) for cytotoxicity profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?
- Structural modifications : Compare analogs with varying substituents (Table 1). For example, replacing the 4,4-difluorocyclohexyl group with phenyl or trifluoromethyl groups alters lipophilicity and target binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like Factor Xa .
Q. Table 1: Key Structural Modifications and Effects
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (using liver microsomes) to identify bioavailability issues .
- Formulation optimization : Use lipid-based carriers or co-solvents (e.g., PEG 400) to improve solubility, as seen in pyrazole-carboxamide analogs .
Q. How can crystallographic data resolve electronic effects in the oxadiazole-pyrazole core?
- Bond angle analysis : Smaller N–C–N angles in the oxadiazole ring (~112°) indicate π-electron delocalization, enhancing electrophilic reactivity .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–F⋯H contacts) influencing crystal packing and stability .
Q. What methodologies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein, followed by LC-MS/MS identification .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to confirm interaction with intended receptors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
Q. What experimental approaches resolve inconsistent enzymatic inhibition results?
- Enzyme source validation : Test recombinant vs. native enzymes (e.g., Factor Xa from human plasma vs. E. coli) to rule out isoform-specific effects .
- Co-factor dependence : Assess Mg²⁺/Ca²⁺ requirements, as metal ions can alter binding conformations .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How can computational tools enhance SAR-driven drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
